BenchChemオンラインストアへようこそ!

7-(1H-1,2,4-triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Kinase inhibitor design Hydrogen-bond pharmacophore Positional isomerism

7-(1H-1,2,4-triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (molecular formula C10H6N8O, exact mass 254.066457 g/mol) is a pentacyclic heteroaromatic compound belonging to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one family. The scaffold fuses pyridine, 1,2,4-triazole, and pyrimidinone rings into a rigid, planar architecture that has been broadly explored in medicinal chemistry as a kinase inhibitor pharmacophore, particularly for cyclin-dependent kinases (CDKs), VEGFR2, and EGFR.

Molecular Formula C10H6N8O
Molecular Weight 254.21 g/mol
Cat. No. B5176043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1H-1,2,4-triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC10H6N8O
Molecular Weight254.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)C4=NC=NN4
InChIInChI=1S/C10H6N8O/c19-8-6-3-11-9-13-5-15-18(9)7(6)1-2-17(8)10-12-4-14-16-10/h1-5H,(H,12,14,16)
InChIKeyFAHYFQWNELQDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(1H-1,2,4-Triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Core Scaffold and Procurement-Relevant Identity


7-(1H-1,2,4-triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (molecular formula C10H6N8O, exact mass 254.066457 g/mol) is a pentacyclic heteroaromatic compound belonging to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one family [1]. The scaffold fuses pyridine, 1,2,4-triazole, and pyrimidinone rings into a rigid, planar architecture that has been broadly explored in medicinal chemistry as a kinase inhibitor pharmacophore, particularly for cyclin-dependent kinases (CDKs), VEGFR2, and EGFR [2]. The 7-position substitution with a 1H-1,2,4-triazol-3-yl moiety distinguishes this compound from its 4H-1,2,4-triazol-4-yl positional isomer and from simpler N-alkyl or N-aryl analogs, with implications for hydrogen-bonding geometry, target engagement, and synthetic tractability [1].

Why 7-(1H-1,2,4-Triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Cannot Be Replaced by In-Class Analogs


Compounds within the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one class exhibit divergent biological profiles driven by the nature of the 7-position substituent [1]. The 1H-1,2,4-triazol-3-yl group at position 7 introduces a specific hydrogen-bond donor/acceptor pattern (N–H tautomer at the 1-position of the appended triazole) that is geometrically and electronically distinct from the 4H-1,2,4-triazol-4-yl isomer, which lacks the N–H donor [1]. This difference can alter kinase ATP-binding site occupancy and selectivity; in structurally related triazolo[1,5-a]pyrimidine series, subtle substituent changes at equivalent positions have produced IC50 shifts exceeding 5-fold against CDK2 and VEGFR2 [2]. Generic substitution with an N-alkyl or N-aryl analog therefore risks loss of the specific interaction pattern that defines this compound's potential biological fingerprint.

Quantitative Differentiation Evidence: 7-(1H-1,2,4-Triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one vs. Closest Analogs


Positional Isomer Differentiation: 1H-1,2,4-Triazol-3-yl vs. 4H-1,2,4-Triazol-4-yl Substitution

The target compound bears a 1H-1,2,4-triazol-3-yl substituent at the 7-position (InChIKey: FAHYFQWNELQDMA-UHFFFAOYSA-N), whereas the closest positional isomer carries a 4H-1,2,4-triazol-4-yl group (InChIKey: HFUPDNDIZVDYFO-UHFFFAOYSA-N) [1]. The 1H-tautomer possesses an N–H hydrogen-bond donor at the 1-position of the pendant triazole ring (capable of acting as a hydrogen-bond donor in kinase hinge-binding motifs), while the 4H-isomer presents only hydrogen-bond acceptors at N3 and N4 [2]. This tautomeric difference is confirmed by distinct 1H NMR signatures in DMSO-d6 and distinct InChIKey identifiers [1].

Kinase inhibitor design Hydrogen-bond pharmacophore Positional isomerism

Molecular Property Differentiation: Triazole-Appended vs. Unsubstituted Core Scaffold

Compared to the unsubstituted parent core pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 932233-33-5, MW 187.16 g/mol, formula C8H5N5O), the target compound (MW 254.21 g/mol, formula C10H6N8O) adds a 1,2,4-triazole ring at the 7-position, increasing molecular weight by 67.05 g/mol (+35.8%), adding 3 nitrogen atoms and 1 carbon atom [1]. This results in a higher topological polar surface area (tPSA) and additional hydrogen-bonding capacity, which can influence permeability, solubility, and target-binding kinetics in kinase assays.

Drug-likeness Physicochemical profiling Lead optimization

Class-Level Kinase Inhibition Potential: Triazolo[1,5-a]pyrimidine Scaffold Multikinase Activity

While no direct IC50 data for the target compound are publicly available, structurally related triazolo[1,5-a]pyrimidine derivatives have demonstrated potent multikinase inhibition. Compound 12b (a fused triazolo[1,5-a]pyrimidine analog) showed IC50 values of 2.19 μM (EGFR), 2.95 μM (VEGFR2), 3.49 μM (TrkA), and 9.31 μM (CDK2) in enzymatic assays [1]. Earlier triazolo[1,5-a]pyrimidine CDK2 inhibitors achieved IC50 values as low as 120 nM with 167-fold selectivity over GSK-3β [2]. These data establish the scaffold's capacity for nanomolar-to-micromolar kinase engagement, a baseline against which the target compound's activity should be benchmarked when experimental data become available.

Multikinase inhibition CDK2 EGFR VEGFR2 Anticancer

Synthetic Tractability and Regioselective Access: Multicomponent Reaction Route

A published multicomponent reaction (MCR) methodology enables regioselective synthesis of substituted pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal [1]. This synthetic route provides regiochemical control over the 7-position substitution pattern, which is critical for obtaining the 1H-1,2,4-triazol-3-yl isomer rather than the 4H-1,2,4-triazol-4-yl isomer. The availability of a defined synthetic pathway reduces procurement risk by enabling independent verification of structural identity and purity via NMR comparison with published spectra [2].

Multicomponent synthesis Regioselective chemistry Chemical procurement

Procurement-Driven Application Scenarios for 7-(1H-1,2,4-Triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Kinase Selectivity Profiling in Multikinase Inhibitor Discovery Programs

Based on class-level evidence that triazolo[1,5-a]pyrimidine derivatives engage CDK2, EGFR, VEGFR2, and TrkA with IC50 values ranging from 0.12 to 9.31 μM [1], this compound is a suitable candidate for broad-panel kinase selectivity screening. Its 1H-1,2,4-triazol-3-yl substituent provides a unique hydrogen-bond donor geometry distinct from the 4H-isomer [2], enabling SAR exploration of hinge-region interactions. Procurement recommendation: request ≥95% purity (HPLC) with NMR confirmation of the 1H-tautomer identity.

Fragment-Based Drug Design (FBDD) and Scaffold-Hopping Campaigns

With a molecular weight of 254.21 g/mol and a rigid pentacyclic framework, this compound falls within the upper fragment range and offers multiple vectors for further functionalization at positions 2, 5, and the pendant triazole ring [1]. The multicomponent synthetic route published in 2020 [2] provides a validated pathway for analog generation, making this compound a viable starting point for scaffold-hopping from simpler triazolo[1,5-a]pyrimidine leads.

Isomer-Specific Pharmacophore Validation in CDK2 and EGFR Targeting

The distinct hydrogen-bond donor/acceptor pattern of the 1H-1,2,4-triazol-3-yl group versus the 4H-1,2,4-triazol-4-yl isomer [1] makes this compound valuable for head-to-head isomer comparison studies. Procurement of both isomers (InChIKeys FAHYFQWNELQDMA and HFUPDNDIZVDYFO, respectively) enables direct experimental determination of isomer-dependent kinase binding, a key parameter for validating computational docking models and pharmacophore hypotheses.

Analytical Reference Standard for Triazolopyrimidine Library QC

The compound's well-characterized 1H NMR spectrum in DMSO-d6 (SpectraBase ID 62NPBU7QHcW) [1] provides a reference fingerprint for quality control of triazolopyrimidine screening libraries. Procurement at certified purity (≥98%) with accompanying NMR and LCMS data supports its use as an internal standard for verifying the identity of related analogs in high-throughput screening collections.

Quote Request

Request a Quote for 7-(1H-1,2,4-triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.